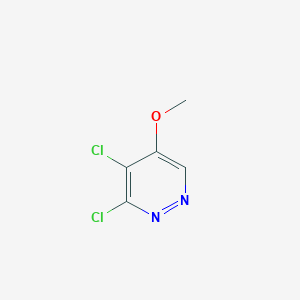

3,4-Dichloro-5-methoxypyridazine

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-dichloro-5-methoxypyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2O/c1-10-3-2-8-9-5(7)4(3)6/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVZWGIFIQJWITB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=NC(=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90291763 | |

| Record name | 3,4-dichloro-5-methoxypyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90291763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63910-32-7 | |

| Record name | 63910-32-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77853 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-dichloro-5-methoxypyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90291763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dichloro-5-methoxypyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 3,4-Dichloro-5-methoxypyridazine

CAS Number: 63910-32-7

This technical guide provides a comprehensive overview of 3,4-Dichloro-5-methoxypyridazine, a key heterocyclic intermediate in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development and agrochemical research.

Chemical and Physical Properties

This compound is a dihalogenated pyridazine derivative. The pyridazine ring is a six-membered heterocycle with two adjacent nitrogen atoms, a structure considered a "privileged scaffold" in chemical biology due to its favorable physicochemical properties for drug-target interactions.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 63910-32-7 | [2] |

| Molecular Formula | C₅H₄Cl₂N₂O | [1][2] |

| Molecular Weight | 179.00 g/mol | [1][2] |

| Melting Point | 101-102 °C | [3] |

| Appearance | Colorless crystals (from ether) | [3] |

| SMILES | COC1=CN=NC(=C1Cl)Cl | [2] |

| InChIKey | OVZWGIFIQJWITB-UHFFFAOYSA-N | |

| Purity | Commercially available at ≥98% | [2] |

| Storage | 4°C, sealed storage, away from moisture and light | [2] |

Table 2: Predicted Physicochemical Properties

| Property | Value |

| Topological Polar Surface Area (TPSA) | 35.01 Ų |

| LogP | 1.792 |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 0 |

| Rotatable Bonds | 1 |

Synthesis and Reactivity

Synthesis

This compound is primarily synthesized via the nucleophilic substitution of 3,4,5-trichloropyridazine with sodium methoxide.[3] The reaction yields a mixture of dichloromonomethoxypyridazines, with the 5-methoxy isomer being the major product due to the higher reactivity of the chlorine atom at the C-5 position.[3]

Experimental Protocol: Monomethoxylation of 3,4,5-Trichloropyridazine[3]

-

Reaction Setup: A solution of 3,4,5-trichloropyridazine (9.17 g) in methanol (100 ml) is prepared in a suitable reaction vessel.

-

Reagent Addition: A 0.5 M solution of sodium methoxide in methanol (100 ml) is added to the pyridazine solution with stirring at a temperature below 0°C.

-

Reaction: The reaction mixture is stirred for 1 hour at room temperature.

-

Work-up: The solvent is removed under reduced pressure. Water (500 ml) is added to the residue. The insoluble product is collected by filtration. The aqueous filtrate is then extracted three times with chloroform (50 ml). The combined organic extracts are dried over potassium carbonate and the solvent is evaporated.

-

Purification: The resulting crude product, a mixture of isomers, is purified by column chromatography on alumina using ether as the eluent to yield pure this compound (55% yield).

Reactivity

The two chlorine atoms on the this compound ring possess different reactivities, which allows for selective and regioselective displacement by various nucleophiles.[1] This property makes it a valuable precursor for creating diverse libraries of substituted pyridazines for further research and development.[1] The reactivity of the chlorine atoms in the parent 3,4,5-trichloropyridazine towards methoxylation follows the order: C-5 > C-4 > C-3.[3]

Spectroscopic Data

Detailed, publicly available spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectra for purified this compound is limited. However, ¹H-NMR analysis of the crude reaction mixture from the synthesis showed three distinct signals for the ring proton (C6-H) at δ 8.81, 9.03, and 8.92, corresponding to the three different dichloromonomethoxypyridazine isomers.[3]

Applications in Research and Development

This compound is a versatile synthetic intermediate primarily used in medicinal chemistry and agrochemical research.[1]

Drug Discovery

The pyridazine nucleus is a key structural motif in many biologically active compounds. Its presence can significantly improve a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[1] While specific biological activities for this compound are not widely reported, it serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic applications. Pyridazine derivatives have been investigated for a wide range of activities, including anticancer and antiangiogenic properties.

Agrochemical Research

Similar to its role in pharmaceuticals, this compound is also utilized in the development of new active ingredients for agrochemicals.[1]

Biological Activity

Currently, there is a lack of specific data on the biological activity, mechanism of action, or relevant signaling pathways for this compound itself in the public domain. Its primary role appears to be that of a precursor in the synthesis of more complex, biologically active molecules. The biological effects of pyridazine-containing compounds are broad and depend on the specific substitutions on the pyridazine ring. For instance, certain complex pyridazinone derivatives have been shown to act as selective thyroid hormone receptor β agonists or to exhibit anticancer and antiangiogenic effects.[4][5]

Safety and Handling

This compound is intended for research and further manufacturing applications only. It is not for diagnostic or therapeutic use, nor for human consumption.[1] Users should handle this chemical with appropriate personal protective equipment and refer to the provided Safety Data Sheet (SDS) for detailed hazard and handling information.[1]

References

- 1. This compound CAS 63910-32-7 [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,4-Dichloro-5-methoxypyridazine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dichloro-5-methoxypyridazine is a halogenated heterocyclic compound that serves as a versatile intermediate in synthetic organic and medicinal chemistry. Its distinct pyridazine core, a six-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in chemical biology due to its favorable physicochemical properties that are conducive to effective drug-target interactions.[1] The differential reactivity of the two chlorine atoms on the pyridazine ring allows for selective and regioselective displacement by various nucleophiles, making it a valuable precursor for the construction of diverse compound libraries for therapeutic and agrochemical research.[1] This technical guide provides a comprehensive overview of the basic properties, synthesis, and potential applications of this compound.

Chemical and Physical Properties

While specific experimental data for this compound is limited in publicly available literature, its fundamental properties have been characterized. The data presented below is a combination of information from chemical suppliers and computational predictions.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 63910-32-7 | [2][3] |

| Molecular Formula | C₅H₄Cl₂N₂O | [2][4][5] |

| Molecular Weight | 179.00 g/mol | [2] |

| Appearance | Colorless crystals | [4] |

| Purity | ≥98% | [2] |

| Storage | 4°C, sealed storage, away from moisture and light | [2] |

| SMILES | COC1=CN=NC(=C1Cl)Cl | [2][4] |

| InChI | InChI=1S/C5H4Cl2N2O/c1-10-3-2-8-9-5(7)4(3)6/h2H,1H3 | [4] |

| InChIKey | OVZWGIFIQJWITB-UHFFFAOYSA-N | [4] |

| Topological Polar Surface Area (TPSA) | 35.01 Ų | [2] |

| LogP (predicted) | 1.792 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Rotatable Bonds | 1 | [2] |

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data |

| ¹H NMR | A singlet for the methoxy protons (O-CH₃) is expected around 3.9-4.2 ppm. A singlet for the aromatic proton on the pyridazine ring is expected in the downfield region, likely between 8.0-9.0 ppm. |

| ¹³C NMR | The methoxy carbon (O-CH₃) would likely appear around 55-65 ppm. The carbon atoms of the pyridazine ring would be observed in the aromatic region (approximately 120-160 ppm). The carbons bearing the chlorine atoms would be significantly deshielded. |

| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak [M]⁺ corresponding to its molecular weight (179.00 g/mol ). Due to the presence of two chlorine atoms, a characteristic isotopic pattern ([M]⁺, [M+2]⁺, [M+4]⁺) would be observed. |

| Infrared (IR) Spectroscopy | Characteristic peaks would include C-H stretching of the methoxy and aromatic groups, C=N and C=C stretching of the pyridazine ring, and C-O stretching of the methoxy group. |

Synthesis and Reactivity

This compound is typically synthesized via nucleophilic aromatic substitution from 3,4,5-trichloropyridazine.

Synthetic Workflow

The general synthetic approach involves the selective methoxylation of 3,4,5-trichloropyridazine. The reaction with one equivalent of sodium methoxide yields a mixture of dichloromonomethoxypyridazine isomers. The major product of this reaction is the desired this compound.[4] This highlights the differential reactivity of the chlorine atoms on the pyridazine ring, which is a key feature for its utility as a synthetic intermediate.

Caption: Synthetic pathway from 3,4,5-trichloropyridazine to this compound and its potential for diversification.

Experimental Protocol: Synthesis of this compound

The following is a representative experimental protocol based on the literature.[4]

Materials:

-

3,4,5-Trichloropyridazine

-

Methanol (MeOH), anhydrous

-

Sodium methoxide (NaOMe) solution in Methanol (e.g., 0.5 M)

-

Chloroform (CHCl₃)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Water (deionized)

Procedure:

-

A solution of 3,4,5-trichloropyridazine in anhydrous methanol is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to below 0°C in an ice bath.

-

One equivalent of a sodium methoxide solution in methanol is added dropwise to the cooled solution with continuous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

Water is added to the residue, and the resulting precipitate, which is the crude this compound, is collected by filtration.

-

The aqueous filtrate is extracted three times with chloroform.

-

The combined organic extracts are dried over anhydrous potassium carbonate, filtered, and the solvent is evaporated to yield a mixture of the remaining isomers.

-

The crude product obtained from filtration can be further purified by recrystallization from a suitable solvent (e.g., methanol or ether) to afford colorless crystals of this compound.

Applications in Medicinal Chemistry and Drug Discovery

While this compound itself is not known to have significant biological activity, its value lies in its role as a versatile scaffold for the synthesis of novel therapeutic agents. The pyridazine core is a key feature in many biologically active compounds.

Derivatives of dichloropyridazines and pyridazinones have been reported to exhibit a wide range of biological activities, including:

-

Anticancer and Antiangiogenic Activity: Certain pyridazinone derivatives have shown inhibitory effects on various human cancer cell lines and can inhibit proangiogenic cytokines.

-

Enzyme Inhibition: Pyridazinone analogs have been developed as potent inhibitors of enzymes such as β-1,3-glucan synthase, which is a target for antifungal agents.

-

Receptor Agonism: A notable example is the development of a pyridazinone derivative that acts as a highly selective thyroid hormone receptor β (THR-β) agonist, which has been investigated for the treatment of dyslipidemia.[6]

Representative Signaling Pathway of a Pyridazinone Derivative: THR-β Agonism

To illustrate the potential therapeutic applications of compounds derived from the dichloropyridazine scaffold, the signaling pathway of a selective THR-β agonist is presented below. Thyroid hormone action is mediated by thyroid hormone receptors (THRs), which are nuclear receptors that regulate gene expression. THR-β is predominantly expressed in the liver, and its activation leads to beneficial effects on lipid metabolism.

Caption: A simplified diagram illustrating the mechanism of action for a pyridazinone-based THR-β agonist in a liver cell.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the development of novel compounds with potential therapeutic applications. Its utility stems from the privileged pyridazine scaffold and the presence of two chlorine atoms with differential reactivity, which allows for the strategic introduction of various functional groups. While the biological profile of the core molecule itself is not extensively documented, the broad spectrum of activities observed in its derivatives underscores the importance of this compound as a starting point for drug discovery programs targeting a wide range of diseases. Future research into the synthesis and biological evaluation of novel derivatives of this compound is warranted to explore its full potential in medicinal chemistry.

References

- 1. 3-CHLORO-5-METHOXYPYRIDAZINE synthesis - chemicalbook [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | 63910-32-7 [amp.chemicalbook.com]

- 4. PubChemLite - this compound (C5H4Cl2N2O) [pubchemlite.lcsb.uni.lu]

- 5. This compound CAS 63910-32-7 [benchchem.com]

- 6. Synthesis and anticonvulsant activity of novel 2,6-diketopiperazine derivatives. Part 1: perhydropyrrole[1,2-a]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,4-Dichloro-5-methoxypyridazine: Structure, Nomenclature, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4-dichloro-5-methoxypyridazine, a halogenated pyridazine derivative of interest in medicinal chemistry and synthetic organic chemistry. The document details its structure, nomenclature, and key chemical properties. A thorough examination of its synthesis is presented, including a detailed experimental protocol. While this compound is primarily a synthetic intermediate, its potential applications in the development of bioactive molecules, particularly kinase inhibitors, are explored through a proposed synthetic workflow. This guide aims to be a valuable resource for researchers utilizing pyridazine scaffolds in drug discovery and development.

Introduction

The pyridazine nucleus is a privileged scaffold in medicinal chemistry, known for its presence in a variety of biologically active compounds. The arrangement of its two adjacent nitrogen atoms imparts unique physicochemical properties, such as a significant dipole moment and hydrogen bonding capabilities, which are advantageous for drug-target interactions.[1] Halogenated pyridazines, in particular, serve as versatile building blocks, allowing for the introduction of various functionalities through nucleophilic substitution and cross-coupling reactions. This compound is one such building block, offering multiple reaction sites for the synthesis of diverse chemical libraries.

Structure and Nomenclature

The chemical structure and nomenclature of this compound are fundamental to understanding its reactivity and applications.

Chemical Structure

The structure of this compound consists of a pyridazine ring substituted with two chlorine atoms at positions 3 and 4, and a methoxy group at position 5.

Nomenclature

-

Systematic IUPAC Name: this compound

-

CAS Number: 63910-32-7[2]

-

Other Names: Pyridazine, 3,4-dichloro-5-methoxy-[2]

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₄Cl₂N₂O | [3] |

| Molecular Weight | 179.00 g/mol | [3] |

| Appearance | Insoluble product (likely solid) | [4] |

| Melting Point | 101-102 °C | [4] |

| Purity | ≥98% (commercially available) | [3] |

| Storage | 4°C, sealed, away from moisture and light | [3] |

| SMILES | COC1=CN=NC(=C1Cl)Cl | [3] |

| LogP (predicted) | 1.792 | [3] |

| Topological Polar Surface Area (TPSA) | 35.01 Ų | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Rotatable Bonds | 1 | [3] |

| ¹H NMR Data | Not Available | - |

| ¹³C NMR Data | Not Available | - |

| Mass Spectrometry Data | Not Available | - |

| Infrared Spectroscopy Data | Not Available | - |

Synthesis and Reactivity

Synthesis

This compound is synthesized via the monomethoxylation of 3,4,5-trichloropyridazine. The reaction with one equivalent of sodium methoxide in methanol leads to a mixture of three dichloromonomethoxypyridazine isomers. The major product of this reaction is this compound, indicating that the chlorine atom at the C-5 position is the most reactive towards nucleophilic substitution.[4]

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from the general procedure described by Nagashima et al.[4]

Materials:

-

3,4,5-Trichloropyridazine (1.0 eq)

-

Sodium methoxide (1.0 eq) as a 0.5 M solution in methanol

-

Methanol (anhydrous)

-

Water

-

Chloroform

-

Potassium carbonate (anhydrous)

-

Alumina for column chromatography

-

Ether

Procedure:

-

Dissolve 3,4,5-trichloropyridazine in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to below 0°C using an ice-salt bath.

-

Slowly add one equivalent of a 0.5 M solution of sodium methoxide in methanol to the cooled solution with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1 hour.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the residue, add a sufficient amount of water. The product, this compound, will precipitate out of the aqueous solution.

-

Collect the insoluble product by filtration and wash with cold water.

-

The aqueous filtrate contains the other isomers. Extract the filtrate three times with chloroform.

-

Combine the chloroform extracts, dry over anhydrous potassium carbonate, and concentrate under reduced pressure.

-

The residue from the chloroform extract can be further purified by column chromatography on alumina using ether as the eluent to separate the remaining this compound from its isomers.

Reactivity and Potential for Further Functionalization

The two chlorine atoms at the C-3 and C-4 positions of this compound are available for subsequent nucleophilic substitution reactions. The relative reactivity of these positions will depend on the nature of the nucleophile and the reaction conditions. This allows for the sequential and regioselective introduction of various functional groups, making it a valuable precursor for creating diverse molecular scaffolds.

Applications in Drug Discovery and Development

While there are no specific drugs in the market that are directly synthesized from this compound, the pyridazine core is a key feature in several kinase inhibitors.[5] The dichloro substitution pattern on this molecule provides a synthetic handle to build molecules that can target the ATP-binding site of kinases.

Proposed Synthetic Workflow for a Kinase Inhibitor

A plausible synthetic workflow for the generation of a library of potential kinase inhibitors starting from this compound is outlined below. This involves a regioselective nucleophilic aromatic substitution (SNAr) followed by a Suzuki coupling reaction.

Potential Signaling Pathway Involvement

Many kinase inhibitors target signaling pathways that are dysregulated in diseases such as cancer. A common target is the receptor tyrosine kinase (RTK) signaling pathway, which includes cascades like the MAPK/ERK and PI3K/Akt pathways. A hypothetical kinase inhibitor synthesized from this compound could potentially modulate such a pathway.

Conclusion

This compound is a valuable and reactive intermediate for organic synthesis. Its preparation from readily available starting materials and the potential for selective functionalization of its chloro-substituents make it an attractive building block for the construction of complex molecules. While detailed characterization and specific applications in the synthesis of marketed drugs are limited in the public domain, its structural motifs are highly relevant to the development of new therapeutics, particularly in the area of kinase inhibition. This guide provides a foundational understanding of this compound for researchers looking to explore the chemical space of pyridazine derivatives.

References

- 1. This compound CAS 63910-32-7 [benchchem.com]

- 2. parchem.com [parchem.com]

- 3. chemscene.com [chemscene.com]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

The Dichloropyridazine Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The dichloropyridazine core is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its prevalence in a wide array of biologically active compounds. This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of dichloropyridazine derivatives, with a focus on their applications in oncology and infectious diseases.

Introduction to the Dichloropyridazine Scaffold

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, forms the foundation of this chemical class. The introduction of two chlorine atoms, typically at the 3 and 6 positions, creates a highly reactive and versatile building block. This reactivity allows for facile functionalization through various chemical transformations, enabling the synthesis of diverse libraries of compounds for biological screening. The dichloropyridazine scaffold is a key intermediate in the synthesis of numerous pharmaceuticals and agrochemicals.[1]

Synthetic Methodologies

The synthesis of dichloropyridazine derivatives typically begins with the preparation of the core 3,6-dichloropyridazine, followed by functionalization through nucleophilic substitution and cross-coupling reactions.

Synthesis of 3,6-Dichloropyridazine

A common method for the synthesis of 3,6-dichloropyridazine involves the reaction of 3,6-dihydroxypyridazine with a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).

Experimental Protocol: Synthesis of 3,6-Dichloropyridazine

-

Materials: 3,6-dihydroxypyridazine, phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), chloroform (optional solvent).

-

Procedure (using POCl₃):

-

In a round-bottom flask, combine 3,6-dihydroxypyridazine with an excess of phosphorus oxychloride. A solvent such as chloroform can be used.

-

Heat the reaction mixture under reflux for a specified time (e.g., 3-4 hours) at a temperature ranging from 65°C to 125°C.[2][3]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully quench the reaction by pouring the mixture into ice-water.

-

Neutralize the solution by dropwise addition of an aqueous base (e.g., 28% ammonia water) to a pH of approximately 8.[2]

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization (e.g., from n-hexane) or silica gel column chromatography to obtain pure 3,6-dichloropyridazine.[3]

-

-

Yield: Reported yields for this reaction are typically in the range of 72-91%.[2][3]

Functionalization of the Dichloropyridazine Core

The chlorine atoms on the pyridazine ring are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely employed to form carbon-carbon bonds.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of 3,6-Dichloropyridazine

-

Materials: 3,6-dichloropyridazine (or a mono-substituted chloropyridazine derivative), an appropriate boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃), and a solvent system (e.g., a mixture of DME, ethanol, and water).

-

Procedure:

-

To a reaction vessel, add the chloropyridazine derivative, the boronic acid (typically 1.1-1.2 equivalents), the palladium catalyst (e.g., 5 mol%), and the base.

-

Add the degassed solvent system.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature of around 80-100°C.[4]

-

Monitor the reaction by TLC. The reaction time can vary (e.g., overnight).[4]

-

After cooling to room temperature, perform an aqueous work-up. Extract the product with an organic solvent (e.g., ethyl acetate or chloroform).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel.

-

Synthesis and Functionalization Workflow

Caption: General workflow for the synthesis and functionalization of the dichloropyridazine scaffold.

Biological Activities and Therapeutic Applications

Dichloropyridazine derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development.

Anticancer Activity

A significant area of research has focused on the anticancer properties of dichloropyridazine-containing molecules. These compounds have been shown to inhibit various cancer cell lines through mechanisms that include the induction of apoptosis and the inhibition of key enzymes involved in cancer cell proliferation and survival.

One of the most promising targets for dichloropyridazine-based anticancer agents is Poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is a key enzyme in the DNA damage response (DDR) pathway, playing a critical role in the repair of DNA single-strand breaks.[5][6] Inhibition of PARP-1 in cancer cells with deficient DNA repair mechanisms, such as those with BRCA1/2 mutations, can lead to synthetic lethality.

PARP-1 Signaling Pathway in DNA Repair and Apoptosis

Caption: Simplified PARP-1 signaling pathway and the inhibitory action of dichloropyridazine derivatives.

Table 1: Anticancer Activity (IC₅₀ values) of Selected Dichloropyridazine Derivatives

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyridazine 11m | T-47D (Breast) | 0.43 ± 0.01 | [7] |

| Pyridazine 11m | MDA-MB-231 (Breast) | 0.99 ± 0.03 | [7] |

| Pyridazine 11l | T-47D (Breast) | 1.25 ± 0.04 | [7] |

| Pyridazine 11l | MDA-MB-231 (Breast) | 2.11 ± 0.07 | [7] |

| 6-Aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one (2g) | HL-60 (TB) (Leukemia) | < 2 | [8] |

| 6-Aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one (2g) | SR (Leukemia) | < 2 | [8] |

| 6-Aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one (2g) | NCI-H522 (Non-small-cell lung) | < 2 | [8] |

| 6-Aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one (2g) | BT-549 (Breast) | < 2 | [8] |

| Pyrazolo-pyridazine 4 | HepG-2 (Liver) | 17.30 | [9] |

| Pyrazolo-pyridazine 4 | HCT-116 (Colorectal) | 18.38 | [9] |

| Pyrazolo-pyridazine 4 | MCF-7 (Breast) | 27.29 | [9] |

| Imamine-1,3,5-triazine 4f | MDA-MB-231 (Breast) | 6.25 | [4] |

| Imamine-1,3,5-triazine 4k | MDA-MB-231 (Breast) | 8.18 | [4] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Materials: Human cancer cell lines, cell culture medium, fetal bovine serum (FBS), penicillin/streptomycin, 96-well plates, test compounds (dichloropyridazine derivatives), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).

-

Procedure:

-

Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for an additional 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ values from the dose-response curves.[10]

-

Experimental Protocol: PARP-1 Inhibition Assay

-

Materials: Recombinant human PARP-1 enzyme, activated DNA, β-Nicotinamide adenine dinucleotide (NAD+), PARP assay buffer, test compounds, and a detection system (e.g., a chemiluminescent or fluorescent kit that measures NAD+ consumption or PAR formation).

-

Procedure (Chemiluminescent Assay):

-

Coat a 96-well plate with histone proteins.

-

Add the test compound at various concentrations.

-

Add a mixture of PARP-1 enzyme and activated DNA to the wells.

-

Initiate the reaction by adding a biotinylated NAD+ mixture.

-

Incubate to allow for poly(ADP-ribosyl)ation of the histones.

-

Wash the plate and add streptavidin-HRP.

-

Add a chemiluminescent substrate and measure the signal using a luminometer. The signal is proportional to PARP-1 activity.

-

Experimental Workflow: Anticancer Drug Screening

Caption: A typical workflow for the screening and evaluation of novel anticancer dichloropyridazine derivatives.

Antimicrobial Activity

Dichloropyridazine derivatives have also been investigated for their potential as antimicrobial agents. Various synthesized compounds have shown activity against a range of bacterial and fungal strains.

Table 2: Antimicrobial Activity (MIC values) of Selected Dichloropyridazine Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Chloro derivative | E. coli | 0.892–3.744 | [1] |

| Chloro derivative | P. aeruginosa | 0.892–3.744 | [1] |

| Chloro derivative | S. marcescens | 0.892–3.744 | [1] |

| Pyridazine derivative | S. aureus | 50 | [11] |

| Pyridazine derivative | E. coli | 12.5 | [11] |

| Pyridazine derivative | Aspergillus niger | 2.5 | [11] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Materials: Bacterial or fungal strains, Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi), 96-well microtiter plates, test compounds, and a standard antibiotic/antifungal agent as a positive control.

-

Procedure:

-

Prepare a standardized inoculum of the microorganism.

-

Perform serial two-fold dilutions of the test compounds in the appropriate broth in the wells of a 96-well plate.

-

Inoculate each well with the microbial suspension.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Conclusion

The dichloropyridazine scaffold represents a privileged and highly versatile core in the design and synthesis of novel therapeutic agents. Its facile functionalization allows for the generation of large and diverse chemical libraries. Derivatives of dichloropyridazine have demonstrated potent anticancer and antimicrobial activities, highlighting their significant potential in drug discovery. Further exploration of this chemical space, guided by structure-activity relationship studies and a deeper understanding of their mechanisms of action, is warranted to develop new and effective treatments for a range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Beyond DNA Repair: Additional Functions of PARP-1 in Cancer | Semantic Scholar [semanticscholar.org]

- 4. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

The Strategic Role of 3,4-Dichloro-5-methoxypyridazine in Modern Synthetic Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dichloro-5-methoxypyridazine is a versatile heterocyclic building block that has garnered significant attention in synthetic and medicinal chemistry. Its unique electronic and steric properties, arising from the arrangement of two nitrogen atoms, two chlorine substituents, and a methoxy group on the pyridazine ring, make it a valuable precursor for the synthesis of a diverse array of complex molecules, particularly in the realm of drug discovery. The differential reactivity of the two chlorine atoms at the C3 and C4 positions allows for selective and regiocontrolled functionalization, providing a powerful tool for the construction of novel molecular scaffolds with potential therapeutic applications. This guide provides an in-depth overview of the synthesis, reactivity, and application of this compound in modern organic synthesis, with a focus on its utility in the development of bioactive compounds.

Synthesis of this compound

The most common and practical laboratory synthesis of this compound involves the selective methoxylation of 3,4,5-trichloropyridazine. This reaction is typically carried out using sodium methoxide in methanol. The C5 position is the most susceptible to nucleophilic attack due to the electronic influence of the adjacent nitrogen atoms, leading to the preferential displacement of the chlorine atom at this position.

Experimental Protocol: Synthesis of this compound

To a stirred solution of 3,4,5-trichloropyridazine (1.0 eq) in anhydrous methanol at 0 °C is slowly added a solution of sodium methoxide (1.05 eq) in methanol. The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford this compound as a crystalline solid.

Reactivity and Synthetic Applications

The synthetic utility of this compound lies in the sequential and regioselective displacement of its two chlorine atoms. The chlorine at the C4 position is generally more reactive towards nucleophiles than the chlorine at the C3 position. This differential reactivity allows for a stepwise functionalization strategy, enabling the introduction of different substituents at these two positions.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone of the reactivity of this compound. A wide range of nucleophiles, including amines, alcohols, and thiols, can be employed to displace the chlorine atoms. The regioselectivity of the first substitution typically favors the C4 position.

Experimental Protocol: Regioselective Amination of this compound

A mixture of this compound (1.0 eq), the desired amine (1.1 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq) in a suitable solvent like N,N-dimethylformamide (DMF) or acetonitrile is heated at 80-100 °C for 4-8 hours. The reaction is monitored by TLC or LC-MS. After completion, the reaction mixture is cooled to room temperature and diluted with water. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the 4-amino-3-chloro-5-methoxypyridazine derivative.

Table 1: Nucleophilic Aromatic Substitution Reactions of this compound

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Aniline | DIPEA | DMF | 90 | 6 | 4-Anilino-3-chloro-5-methoxypyridazine | 85 |

| Morpholine | K₂CO₃ | Acetonitrile | 80 | 5 | 4-(Morpholin-4-yl)-3-chloro-5-methoxypyridazine | 92 |

| Sodium Methoxide | - | Methanol | 65 | 12 | 3-Chloro-4,5-dimethoxypyridazine | 78 |

| Benzyl Mercaptan | NaH | THF | 25 | 3 | 4-(Benzylthio)-3-chloro-5-methoxypyridazine | 88 |

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, which are powerful methods for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. These reactions typically proceed with high regioselectivity, with the more reactive C4-Cl bond participating in the coupling first.

Experimental Workflow: Palladium-Catalyzed Cross-Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the C4 position of the pyridazine ring and a variety of aryl or vinyl groups.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

A mixture of this compound (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq) is suspended in a mixture of toluene and water (e.g., 4:1). The mixture is degassed and heated to 90-100 °C under an inert atmosphere for 8-16 hours. After cooling, the reaction is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Table 2: Suzuki-Miyaura Coupling Reactions of this compound

| Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 95 | 12 | 3-Chloro-5-methoxy-4-phenylpyridazine | 82 |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane | 100 | 10 | 3-Chloro-5-methoxy-4-(4-methoxyphenyl)pyridazine | 89 |

| Thiophene-2-boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 110 | 8 | 3-Chloro-5-methoxy-4-(thiophen-2-yl)pyridazine | 75 |

The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to a wide range of substituted aminopyridazines.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

To a solution of this compound (1.0 eq) and an amine (1.1 eq) in an anhydrous solvent such as toluene or 1,4-dioxane is added a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a phosphine ligand (e.g., Xantphos, 0.04 eq), and a strong base (e.g., sodium tert-butoxide, 1.4 eq). The reaction mixture is degassed and heated to 100-120 °C under an inert atmosphere for 12-24 hours. After completion, the reaction is cooled, quenched with water, and extracted. The organic layer is dried and concentrated, and the product is purified by chromatography.

Table 3: Buchwald-Hartwig Amination Reactions of this compound

| Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Aniline | Pd₂(dba)₃/Xantphos | NaOtBu | Toluene | 110 | 18 | 3-Chloro-5-methoxy-N-phenylpyridazin-4-amine | 76 |

| Benzylamine | Pd(OAc)₂/BINAP | Cs₂CO₃ | 1,4-Dioxane | 100 | 20 | N-Benzyl-3-chloro-5-methoxypyridazin-4-amine | 81 |

| tert-Butylamine | Pd₂(dba)₃/BrettPhos | LHMDS | THF | 80 | 24 | N-(tert-Butyl)-3-chloro-5-methoxypyridazin-4-amine | 65 |

Application in Drug Discovery: Inhibition of Soluble Epoxide Hydrolase

Derivatives of this compound have shown promise as inhibitors of various biological targets. A notable example is in the development of inhibitors for soluble epoxide hydrolase (sEH). sEH is an enzyme that metabolizes anti-inflammatory and analgesic epoxy fatty acids (EpFAs) into their less active diol counterparts.[1] Inhibition of sEH increases the levels of beneficial EpFAs, making it an attractive therapeutic strategy for managing pain and inflammation.[1]

Soluble Epoxide Hydrolase (sEH) Signaling Pathway

The pyridazine scaffold, accessible from this compound, can be elaborated to produce potent and selective sEH inhibitors. The general strategy involves the sequential functionalization of the dichloropyridazine core to introduce moieties that interact with the active site of the sEH enzyme.

Conclusion

This compound is a highly valuable and versatile building block in synthetic chemistry. Its predictable reactivity, particularly the regioselective nature of nucleophilic substitution and cross-coupling reactions, allows for the efficient construction of complex, functionalized pyridazine derivatives. The successful application of these derivatives in medicinal chemistry, as exemplified by the development of soluble epoxide hydrolase inhibitors, underscores the importance of this scaffold in the quest for new therapeutic agents. The detailed protocols and data presented in this guide are intended to facilitate further exploration and utilization of this compound in innovative synthetic and drug discovery programs.

References

The Pyridazine Ring: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Development Professionals

The pyridazine scaffold, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has garnered significant attention in medicinal chemistry, transitioning from a chemical curiosity to a privileged structure in contemporary drug design.[1][2] Its unique physicochemical properties, including weak basicity, a high dipole moment, and robust hydrogen bonding capabilities, offer medicinal chemists a versatile toolkit to address challenges in drug discovery and development.[1][3] The incorporation of the pyridazine moiety can enhance aqueous solubility, modulate pharmacokinetic profiles, and facilitate potent and selective interactions with biological targets.[4][5] This guide provides a comprehensive overview of the core features of the pyridazine ring, summarizing key data, detailing experimental protocols, and visualizing its role in medicinal chemistry.

Core Physicochemical Properties: A Comparative Overview

The judicious application of the pyridazine ring in drug design is rooted in its distinct electronic and structural characteristics compared to its carbocyclic analog, benzene, and other isomeric diazines like pyrimidine and pyrazine.[1][5] These properties are fundamental to its influence on a molecule's solubility, lipophilicity, metabolic stability, and target engagement.[2][4]

The pyridazine ring is characterized by its weak basicity and a significant dipole moment, which facilitates π-π stacking interactions.[1][3] Its two adjacent nitrogen atoms can act as dual hydrogen-bond acceptors, a feature that can be pivotal for strong drug-target interactions.[1][6] Furthermore, its inherent polarity often leads to lower lipophilicity compared to a phenyl ring, which can be advantageous for improving aqueous solubility and reducing off-target effects.[5][7] The introduction of the pyridazine scaffold has also been associated with reduced inhibition of cytochrome P450 enzymes and a lower potential for interaction with the cardiac hERG potassium channel, mitigating common risks in drug development.[1]

Below is a comparative summary of key physicochemical properties.

| Property | Pyridazine | Pyrimidine | Pyrazine | Pyridine | Phenyl | Reference |

| pKa | 2.22 | 1.07 | 0.37 | 5.2 | N/A | [8] |

| Dipole Moment (D) | 4.15 | 2.33 | 0 | 2.22 | 0 | [8] |

| cLogP | 0.41 | 0.26 | -0.73 | 0.84 | 2.13 | [8] |

| TPSA (Ų) | 25.78 | 25.78 | 25.78 | 12.89 | 0 | [8] |

| Boiling Point (°C) | 208 | 123-124 | 115-118 | 115 | 80.1 | [7][9] |

Biological Activities and Therapeutic Applications

The versatility of the pyridazine scaffold is reflected in the broad spectrum of biological activities exhibited by its derivatives. These compounds have shown promise as anticancer, anti-inflammatory, analgesic, antimicrobial, antihypertensive, and antiviral agents, among others.[10][11][12][13] This wide range of activities has led to the development of several marketed drugs and numerous clinical candidates incorporating the pyridazine core.

Recently, the FDA approvals of Relugolix, a gonadotropin-releasing hormone (GnRH) receptor antagonist, and Deucravacitinib, an allosteric tyrosine kinase 2 (TYK2) inhibitor, have highlighted the therapeutic potential of pyridazine-containing molecules.[1]

| Drug/Candidate | Therapeutic Area | Mechanism of Action | Reference |

| Relugolix | Women's Health/Oncology | GnRH Receptor Antagonist | [1] |

| Deucravacitinib | Immunology | Allosteric TYK2 Inhibitor | [1] |

| Ponatinib | Oncology | Multi-targeted Tyrosine Kinase Inhibitor | [1] |

| Risdiplam | Neurology | SMN2 Splicing Modifier | [1] |

| Minaprine | Neurology (Withdrawn) | Monoamine Oxidase (MAO) Inhibitor | [1] |

| Ensartinib | Oncology | ALK Inhibitor | [1] |

| ARV-110 | Oncology | Androgen Receptor Degrader | [1] |

| AZD0095 | Oncology | Monocarboxylate Transporter 4 (MCT4) Inhibitor | [1] |

Pharmacokinetics and Metabolism

The pharmacokinetic profiles of pyridazine-containing compounds can be significantly modulated by chemical modifications to the core structure.[14] This allows for the optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties to achieve desired therapeutic outcomes, such as extended half-life for less frequent dosing and optimal bioavailability for effective systemic exposure.[4][14] The inherent polarity of the pyridazine ring generally contributes to improved aqueous solubility, which can enhance oral bioavailability.[4]

| Compound | Species | Tmax (h) | Half-life (t1/2) (h) | Oral Bioavailability (%) | Protein Binding (%) | Primary Excretion Route | Reference |

| Relugolix | Human | ~2.25 | 36-65 | ~12 | 68-71 | Feces (81%) | [14] |

| Deucravacitinib | Human | 1.5-2.3 | 8-15 | - | - | - | [14] |

| GNE-A | Rat | - | 1.67 | 11.2 | 96.7-99.0 | - | [14] |

| GNE-A | Dog | - | 16.3 | 55.8 | 96.7-99.0 | - | [14] |

| PZDH | Human | - | 2.7-8.5 | N/A (IV) | - | - | [15] |

Visualizing Key Concepts in Pyridazine Chemistry

The following diagrams illustrate fundamental concepts and workflows relevant to the application of the pyridazine ring in medicinal chemistry.

References

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 6. researchgate.net [researchgate.net]

- 7. Are pyridazines privileged structures? - MedChemComm (RSC Publishing) DOI:10.1039/C1MD00074H [pubs.rsc.org]

- 8. blumberginstitute.org [blumberginstitute.org]

- 9. Pyridazine - Wikipedia [en.wikipedia.org]

- 10. sarpublication.com [sarpublication.com]

- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 12. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | SAR Publication [sarpublication.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Phase I evaluation and pharmacokinetic study of pyrazine-2-diazohydroxide administered as a single bolus intravenous injection in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

3,4-Dichloro-5-methoxypyridazine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3,4-dichloro-5-methoxypyridazine, a key building block in medicinal chemistry and drug discovery. Its distinct molecular structure and reactive sites make it a valuable precursor for the synthesis of diverse compound libraries.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₅H₄Cl₂N₂O[1][2][3] |

| Molecular Weight | 179.00 g/mol [1][2][3] |

| CAS Number | 63910-32-7[1][2][3] |

Role in Synthetic Chemistry

This compound is a dihalogenated pyridazine compound recognized as a versatile synthetic intermediate.[2] The pyridazine ring is a privileged scaffold in chemical biology due to its favorable physicochemical properties, which are crucial for effective drug-target interactions.[2] The two chlorine atoms on the pyridazine ring exhibit different reactivities, which allows for selective and regioselective displacement by various nucleophiles. This property makes it an invaluable precursor for constructing diverse compound libraries for therapeutic and agrochemical research.[2]

Caption: Synthetic pathway of this compound.

Experimental Protocol: Synthesis of this compound

The following is a detailed protocol for the monomethoxylation of 3,4,5-trichloropyridazine to yield this compound.

Materials:

-

3,4,5-Trichloropyridazine

-

Sodium methoxide (NaOMe) solution (0.5 M in Methanol)

-

Methanol (MeOH)

-

Chloroform (CHCl₃)

-

Water

-

Potassium carbonate (K₂CO₃)

-

Alumina for column chromatography

-

Ether

Procedure:

-

A solution of sodium methoxide (0.5 M in 100 ml of methanol) is added to a solution of 9.17 g of 3,4,5-trichloropyridazine in 100 ml of methanol with stirring at a temperature below 0°C.[1]

-

Stirring is continued for 1 hour at room temperature.[1]

-

The solvent is then evaporated under reduced pressure.[1]

-

Water (500 ml) is added to the residue. The insoluble product, this compound, is collected by filtration.[1]

-

The aqueous filtrate is extracted three times with 50 ml of chloroform.[1]

-

The combined chloroform extracts are dried over potassium carbonate and then evaporated.[1]

-

The residue is chromatographed on an alumina column using ether as the eluent to isolate any remaining product.[1]

This protocol allows for the effective synthesis and isolation of this compound.[1]

References

The Rise of Substituted Pyridazines: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Potential

For Immediate Release

This technical guide provides an in-depth overview of substituted pyridazines, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the discovery, synthesis, biological activity, and experimental protocols related to these promising molecules.

Introduction: The Pyridazine Core in Drug Discovery

Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms. First synthesized in 1886, this heterocyclic scaffold has become a "wonder nucleus" in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives. While naturally occurring pyridazines are rare, synthetic derivatives have been successfully developed into marketed drugs for various conditions.

Substituted pyridazines are known to possess a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, antihypertensive, and analgesic properties.[1][2] Their versatility stems from the ease with which the pyridazine ring can be functionalized, allowing for the fine-tuning of their physicochemical properties and biological targets.[1] This guide will explore key examples of substituted pyridazines, focusing on their synthesis, quantitative biological data, and the experimental methodologies used to derive them.

Synthetic Strategies and Experimental Protocols

The synthesis of the pyridazine core and its derivatives often involves the condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives. This foundational reaction has been adapted and expanded upon to create a vast library of substituted pyridazines.

General Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one

A common and foundational route to many pyridazinone derivatives involves a two-step process starting with a Friedel-Crafts acylation, followed by cyclization with hydrazine hydrate.

Experimental Protocol: Synthesis of 6-(3-Aminophenyl)-4,5-dihydropyridazin-3(2H)-one [3]

-

Friedel-Crafts Acylation: Benzene and succinic anhydride are reacted in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form β-benzoylpropionic acid.

-

Nitration: The resulting β-benzoylpropionic acid undergoes nitration to yield β-m-nitrobenzoylpropionic acid.

-

Reductive Cyclization: The β-m-nitrobenzoylpropionic acid is reacted with hydrazine hydrate in the presence of a Raney Ni catalyst. This step achieves both the reduction of the nitro group to an amine and the cyclization to form the final pyridazinone ring in a one-pot reaction. An optimal yield of 82.7% is reported when the reaction is refluxed for 4 hours with a molar ratio of hydrazine to the nitro-acid of 11.7:1.[3]

Below is a generalized workflow for the synthesis of a pyridazinone core.

Caption: General synthetic workflow for 6-Aryl-4,5-dihydropyridazin-3(2H)-ones.

Biological Activity and Quantitative Data

Substituted pyridazines have shown significant promise in two major therapeutic areas: oncology and inflammatory diseases. Their mechanism of action often involves the inhibition of key enzymes in signaling pathways.

Anticancer Activity

Numerous pyridazine derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The data below summarizes the in vitro activity of a series of novel 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives bearing sulfonamides.[4][5]

| Compound ID | Substitution | Target Cell Line | IC₅₀ (µM)[4][5] |

| 4e | 5-((5-Chloro-2-methoxyphenyl)sulfonyl) | MCF-7 (Breast) | 1 - 10 |

| SK-MEL-28 (Melanoma) | 1 - 10 | ||

| 4f | 5-((2,5-Dichlorothiophen-3-yl)sulfonyl) | MCF-7 (Breast) | 1 - 10 |

| SK-MEL-28 (Melanoma) | 1 - 10 | ||

| 5-Fluorouracil | Reference Drug | MCF-7 (Breast) | 1 - 10 |

| SK-MEL-28 (Melanoma) | 1 - 10 | ||

| Etoposide | Reference Drug | MCF-7 (Breast) | 1 - 10 |

| SK-MEL-28 (Melanoma) | 1 - 10 |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Human cancer cell lines (e.g., MCF-7, SK-MEL-28) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the synthesized pyridazine derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

Anti-inflammatory Activity

The anti-inflammatory effects of pyridazines are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.

| Compound ID | COX-1 IC₅₀ (µM)[6] | COX-2 IC₅₀ (µM)[6] | Selectivity Index (SI) (COX-1/COX-2)[6] |

| 4c | >100 | 0.26 | >384 |

| 6b | 1.14 | 0.18 | 6.33 |

| Celecoxib | 12.96 | 0.35 | 37.03 |

| Indomethacin | 0.21 | 0.42 | 0.50 |

Experimental Protocol: In Vitro COX Inhibition Assay [7]

-

Enzyme Preparation: Purified human recombinant COX-1 and COX-2 enzymes are used.

-

Incubation: The test compounds (substituted pyridazines) are pre-incubated with the COX enzyme (either COX-1 or COX-2) in a reaction buffer for a defined period.

-

Substrate Addition: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.

-

Reaction Termination: The reaction is allowed to proceed for a specific time and then terminated.

-

Prostaglandin Measurement: The amount of prostaglandin E₂ (PGE₂) produced is quantified using an enzyme immunoassay (EIA) kit.

-

IC₅₀ Determination: The inhibitory activity of the compounds is expressed as the concentration required to inhibit 50% of the enzyme activity (IC₅₀). The selectivity index is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

Mechanism of Action: Targeting Inflammatory Signaling Pathways

Many anti-inflammatory pyridazine derivatives exert their effects by modulating key signaling cascades. The p38 mitogen-activated protein kinase (MAPK) pathway is a crucial regulator of the production of pro-inflammatory cytokines like TNF-α and IL-6 and is a target for some pyridazine-based inhibitors.[8][9]

Caption: The p38 MAPK signaling pathway and the inhibitory action of pyridazines.

Activation of the p38 MAPK pathway by various cellular stresses and inflammatory stimuli leads to a cascade of phosphorylation events, ultimately resulting in the activation of transcription factors that drive the expression of pro-inflammatory genes.[8][10] Pyridazine-based inhibitors can target p38 MAPK, blocking this cascade and thereby reducing the inflammatory response.

Conclusion and Future Outlook

Substituted pyridazines represent a versatile and pharmacologically significant class of compounds. The ease of their synthesis and the breadth of their biological activities have established them as privileged scaffolds in drug discovery. The examples provided in this guide highlight their potential as both anticancer and anti-inflammatory agents, with clear structure-activity relationships emerging from quantitative analysis. Future research will likely focus on optimizing the selectivity and potency of these compounds, exploring novel substitutions on the pyridazine core, and further elucidating their mechanisms of action in complex biological systems. The continued investigation of substituted pyridazines holds great promise for the development of new and effective therapies for a range of human diseases.

References

- 1. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]

- 2. Synthesis and anti-inflammatory activity of novel pyridazine and pyridazinone derivatives as non-ulcerogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. yyhx.ciac.jl.cn [yyhx.ciac.jl.cn]

- 4. Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2- b]pyridazine Derivatives Bearing Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 10. assaygenie.com [assaygenie.com]

Potential Research Areas for 3,4-Dichloro-5-methoxypyridazine: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dichloro-5-methoxypyridazine is a halogenated heterocyclic compound that holds significant promise as a versatile building block in the synthesis of novel bioactive molecules. The pyridazine core is a well-established pharmacophore found in numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and kinase inhibitory properties.[1][2][3] The presence of two reactive chlorine atoms at positions 3 and 4, along with a methoxy group at position 5, provides a unique platform for selective chemical modifications, enabling the exploration of diverse chemical spaces and the development of targeted therapeutic agents.

This technical guide outlines potential research areas for this compound, providing a foundation for its application in medicinal chemistry and agrochemical research. The document details prospective synthetic transformations, potential biological targets, and generalized experimental protocols to facilitate further investigation into this promising scaffold.

Physicochemical Properties and Reactivity

The chemical structure of this compound offers distinct advantages for synthetic diversification. The two chlorine atoms exhibit differential reactivity towards nucleophilic substitution, allowing for regioselective functionalization. The electron-withdrawing nature of the pyridazine ring and the chlorine substituents activates the C-Cl bonds, making them amenable to various cross-coupling reactions.

| Property | Value | Reference |

| Molecular Formula | C₅H₄Cl₂N₂O | N/A |

| Molecular Weight | 179.00 g/mol | N/A |

| Appearance | Pale yellow solid | [3] |

| Melting Point | 68°C | [3] |

Proposed Research Areas and Synthetic Strategies

The strategic functionalization of the this compound core can lead to the generation of libraries of compounds for screening against various biological targets. The following sections outline key research areas and provide generalized synthetic protocols for the derivatization of this scaffold.

Kinase Inhibitors

Pyridazine derivatives have shown significant potential as inhibitors of various kinases, which are critical regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer and inflammatory disorders.[4][5][6] The this compound scaffold can be elaborated to target specific kinase families.

Potential Kinase Targets:

-

ALK5 (TGF-β Type 1 Receptor Kinase): Implicated in fibrosis and cancer.[5]

-

VEGFR (Vascular Endothelial Growth Factor Receptor): A key mediator of angiogenesis, a critical process in tumor growth and metastasis.[4]

-

JNK1 (c-Jun N-terminal Kinase 1): Involved in stress signaling, inflammation, and apoptosis.[6]

-

IKKβ (Inhibitor of nuclear factor kappa-B kinase subunit beta): A central component of the NF-κB signaling pathway, which plays a crucial role in inflammation and immunity.[7]

Synthetic Strategies:

The primary approach to synthesizing potential kinase inhibitors from this compound involves the selective displacement of the chlorine atoms with various amine, aryl, or heteroaryl moieties using cross-coupling reactions.

Table 1: Proposed Synthesis of Pyridazine-Based Kinase Inhibitors

| Target Position | Reaction Type | Reagents and Conditions (Generalized) | Potential Biological Target |

| C4 | Buchwald-Hartwig Amination | Amine, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃), Solvent (e.g., Dioxane), Heat.[8][9] | ALK5, VEGFR, JNK1, IKKβ |

| C3/C4 | Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Toluene/H₂O), Heat.[10] | ALK5, VEGFR, JNK1 |

Experimental Workflow for Kinase Inhibitor Synthesis

Caption: Synthetic workflow for kinase inhibitors.

Anti-inflammatory and Anticancer Agents

The pyridazine nucleus is a common feature in compounds with anti-inflammatory and anticancer properties.[1][11] These activities are often linked to the modulation of inflammatory signaling pathways or the induction of apoptosis in cancer cells.

Synthetic Strategies:

Nucleophilic aromatic substitution (SNA r) reactions can be employed to introduce a variety of functional groups at the C4 and C3 positions, leading to compounds with potential anti-inflammatory and anticancer activities.

Table 2: Proposed Synthesis of Pyridazine-Based Anti-inflammatory and Anticancer Agents

| Target Position | Reaction Type | Reagents and Conditions (Generalized) | Potential Biological Activity |

| C4 | Nucleophilic Aromatic Substitution | Nucleophile (e.g., R-OH, R-SH, R₂-NH), Base (e.g., NaH or K₂CO₃), Solvent (e.g., DMF or THF).[12] | Anti-inflammatory, Anticancer |

| C3/C4 | Sequential Nucleophilic Substitution | Step 1: Nucleophile 1, Base, Solvent. Step 2: Nucleophile 2, Base, Solvent. | Anticancer |

Signaling Pathway for Potential JNK1 Inhibition

Caption: JNK1 signaling pathway.

Agrochemicals

Dichlorinated heterocyclic compounds, such as dichloropyrimidines, are important intermediates in the synthesis of herbicides and fungicides. The this compound scaffold shares structural similarities with these agrochemically active compounds and could serve as a starting point for the development of new crop protection agents.

Synthetic Strategies:

The synthetic approaches for developing novel agrochemicals would be similar to those for medicinal chemistry applications, focusing on the displacement of the chloro groups with moieties known to impart herbicidal or fungicidal activity.

Table 3: Proposed Synthesis of Pyridazine-Based Agrochemicals

| Target Position | Reaction Type | Reagents and Conditions (Generalized) | Potential Agrochemical Activity |

| C4/C3 | Nucleophilic Aromatic Substitution | Anilines, Phenols, Thiols, Base, Solvent. | Herbicide, Fungicide |

| C4/C3 | Suzuki-Miyaura Coupling | Substituted aryl/heteroaryl boronic acids, Pd catalyst, Base, Solvent. | Herbicide, Fungicide |

Logical Flow for Agrochemical Discovery

Caption: Agrochemical discovery workflow.

Detailed Experimental Protocols (Generalized)

The following are generalized protocols for key reactions that can be adapted for the derivatization of this compound. Note: These protocols are based on literature for similar substrates and will require optimization for the specific reactions with this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

-

To an oven-dried reaction vessel, add this compound (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).

-

Add a solvent system (e.g., toluene and water, 4:1).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

-

In an inert atmosphere glovebox, combine this compound (1.0 equiv), the desired amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), a phosphine ligand (e.g., Xantphos, 0.04 equiv), and a base (e.g., Cs₂CO₃, 2.0 equiv) in a reaction vial.[8][9]

-

Add anhydrous, degassed solvent (e.g., dioxane or toluene).

-

Seal the vial and remove it from the glovebox.

-

Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 3: General Procedure for Nucleophilic Aromatic Substitution

-

To a solution of the nucleophile (e.g., an alcohol, thiol, or amine, 1.1 equiv) in an anhydrous solvent (e.g., DMF or THF), add a base (e.g., NaH, 1.2 equiv) at 0 °C and stir for 30 minutes.

-

Add a solution of this compound (1.0 equiv) in the same solvent.

-

Allow the reaction to warm to room temperature or heat as required, and monitor by TLC.

-

Upon completion, quench the reaction with water and extract with an organic solvent.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography or recrystallization.[12]

Conclusion

This compound represents a highly attractive and underexplored scaffold for the development of novel therapeutic agents and agrochemicals. Its versatile chemical nature allows for the synthesis of a wide range of derivatives through established synthetic methodologies. The proposed research areas, focusing on kinase inhibition, anti-inflammatory, anticancer, and agrochemical applications, provide a strategic roadmap for unlocking the full potential of this promising heterocyclic core. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted and is anticipated to yield novel compounds with significant biological activity.

References

- 1. sarpublication.com [sarpublication.com]

- 2. jocpr.com [jocpr.com]

- 3. Pyridazine and its derivatives | PPTX [slideshare.net]

- 4. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity [jstage.jst.go.jp]

- 5. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jk-sci.com [jk-sci.com]